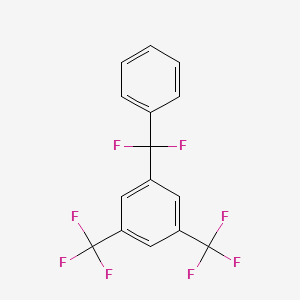

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene

CAS No.: 1138445-31-4

Cat. No.: VC2649470

Molecular Formula: C15H8F8

Molecular Weight: 340.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138445-31-4 |

|---|---|

| Molecular Formula | C15H8F8 |

| Molecular Weight | 340.21 g/mol |

| IUPAC Name | 1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H |

| Standard InChI Key | MYJHPWRDPBQEMC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |

Introduction

Basic Properties and Identification

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a fluoroaromatic compound with a complex structure featuring a benzene ring substituted with both difluorophenylmethyl and trifluoromethyl groups. These fluorinated substituents confer unique electronic and steric properties to the molecule, making it of interest in various research fields.

| Property | Value |

|---|---|

| IUPAC Name | 1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |

| CAS Number | 1138445-31-4 |

| Molecular Formula | C₁₅H₈F₈ |

| Molecular Weight | 340.21 g/mol |

| Physical State | Not fully characterized in available literature |

| Product Category | Fluoroaromatic compound |

The compound belongs to a broader class of fluorinated aromatics, which are known for their enhanced stability and distinctive reactivity profiles compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in the molecule significantly influences its chemical behavior and potential applications.

Molecular Structure and Chemical Properties

Structural Characteristics

The molecular structure of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene features a central benzene ring with three key substituents:

-

A difluorophenylmethyl group attached to position 1

-

A trifluoromethyl group attached to position 3

-

A second trifluoromethyl group attached to position 5

This arrangement creates a highly fluorinated aromatic system with eight fluorine atoms in total, distributed across three distinct substituent groups. The presence of these electron-withdrawing groups significantly alters the electron density distribution across the benzene ring, influencing the compound's reactivity patterns.

Physical and Chemical Properties

While comprehensive physical property data for this specific compound is limited in the available literature, certain characteristics can be inferred from its structure and related compounds:

The compound's reactivity is expected to be influenced by the strong electron-withdrawing effects of the trifluoromethyl groups, which typically reduce electron density in the aromatic ring, particularly at the ortho and para positions relative to these groups.

Synthesis and Preparation Methods

Related Synthetic Procedures

The synthesis of structurally similar compounds provides insight into potential methods for preparing the target molecule. For instance, 3,5-bis(trifluoromethyl)bromobenzene can be synthesized by reacting 1,3-bis(trifluoromethyl)benzene with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid . This approach achieves regioselective bromination with good yields.

| Synthetic Parameter | Optimal Condition | Notable Feature |

|---|---|---|

| Reaction Temperature | 40-50°C (45°C optimal) | Critical for regioselectivity |

| Solvent System | Sulfuric acid/acetic acid mixture | Improves solubilization and selectivity |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin | Preferred over N-bromosuccinimide |

| Mixing Conditions | Rapid mixing during addition | Enhances regioselectivity |

Such methodologies could potentially be adapted for the functionalization of the aromatic ring with a difluorophenylmethyl group to produce the target compound .

| Hazard Type | Classification | GHS Category |

|---|---|---|

| Skin Effects | Causes skin irritation | Category 2 |

| Eye Effects | Causes serious eye irritation | Category 2A |

| Respiratory Effects | May cause respiratory irritation | Category 3 (Single exposure, respiratory system) |

These classifications necessitate appropriate handling procedures to minimize exposure risks .

Chemical Compatibility

The compound should be kept away from strong oxidizing agents due to potential incompatibility. Under thermal decomposition conditions, it may release hazardous products including carbon oxides and hydrogen fluoride, which presents significant safety hazards .

Related Compounds and Comparative Analysis

Structurally Related Fluorinated Aromatics

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene:

These related compounds have established roles in organic synthesis, particularly in preparing pharmaceutically active compounds and specialty materials.

Comparative Reactivity

The reactivity of this compound is expected to differ from related structures due to its unique substitution pattern:

-

The presence of both difluorophenylmethyl and trifluoromethyl groups creates an asymmetric electronic distribution that likely influences regioselectivity in further reactions.

-

Compared to 3,5-bis(trifluoromethyl)bromobenzene, the target compound lacks the reactive bromine handle but gains a structurally complex difluorophenylmethyl group that alters its steric and electronic profile.

-

The high fluorine content likely reduces nucleophilicity of the aromatic ring while potentially enabling unique coordination chemistry due to the fluorine atoms.

Analytical Methods and Characterization

Characterization of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene typically employs several complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for fluorinated compounds, with both ¹H, ¹³C, and ¹⁹F NMR providing structural confirmation. The ¹⁹F NMR would show distinctive signals for the different fluorine environments in the molecule.

-

Mass Spectrometry allows for molecular weight confirmation and fragmentation pattern analysis, which can help verify the structural arrangement of the fluorinated substituents.

-

Infrared Spectroscopy can identify characteristic absorption bands for C-F bonds and aromatic structural features.

These analytical approaches collectively enable comprehensive structural confirmation and purity assessment of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume